4-Methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one
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Overview
Description
Warfarin methylated is a derivative of warfarin, a well-known anticoagulant. Warfarin itself is a colorless, crystalline compound with a melting point of 151-161°C. It is practically insoluble in water but readily soluble in acetone and dioxane, and moderately soluble in alcohols . Warfarin methylated retains the core structure of warfarin but includes a methyl group, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Warfarin methylated can be synthesized by refluxing warfarin in absolute methanol containing hydrochloric acid. For instance, refluxing 10 grams of warfarin in absolute methanol with 4% hydrochloric acid for 15 minutes can yield the methylated product .
Industrial Production Methods: Industrial production of warfarin methylated involves similar synthetic routes but on a larger scale. The process typically includes the use of high-performance liquid chromatography for purification and quality control .
Chemical Reactions Analysis
Types of Reactions: Warfarin methylated undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Substitution reactions can occur with reagents such as diazomethane.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Diazomethane in ether.
Major Products:
Oxidation: Produces hydroxylated derivatives.
Reduction: Produces reduced forms of warfarin methylated.
Substitution: Produces various substituted derivatives depending on the reagent used.
Scientific Research Applications
Warfarin methylated has several scientific research applications:
Chemistry: Used as a model compound to study tautomerism and its effects on chemical properties.
Biology: Investigated for its interactions with proteins and its binding properties.
Medicine: Explored for its anticoagulant properties and potential therapeutic uses.
Industry: Utilized in the development of anticoagulant rodenticides.
Mechanism of Action
Warfarin methylated exerts its effects by antagonizing vitamin K, which is essential for synthesizing vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C and S . By inhibiting the enzyme that uses vitamin K, warfarin methylated disrupts the clotting mechanism, reducing the blood’s ability to clot
Properties
CAS No. |
38063-51-3 |
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Molecular Formula |
C20H18O4 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-methoxy-3-(3-oxo-1-phenylbutyl)chromen-2-one |
InChI |
InChI=1S/C20H18O4/c1-13(21)12-16(14-8-4-3-5-9-14)18-19(23-2)15-10-6-7-11-17(15)24-20(18)22/h3-11,16H,12H2,1-2H3 |
InChI Key |
FGAWENWBTHQLEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)OC |
Origin of Product |
United States |
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